molecular formula C19H24N2O3 B5834890 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol

2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol

Cat. No.: B5834890
M. Wt: 328.4 g/mol
InChI Key: JEBNHROQOLOTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPP is a phenol derivative that belongs to the class of piperazine compounds. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood and behavior. This compound has also been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various disease models. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, this compound may have potential applications in the treatment of other inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to explore these potential therapeutic applications.

Synthesis Methods

The synthesis of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxy-6-nitrophenol with 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound in its free base form.

Scientific Research Applications

2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory conditions.

Properties

IUPAC Name

2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-23-17-8-4-3-7-16(17)21-12-10-20(11-13-21)14-15-6-5-9-18(24-2)19(15)22/h3-9,22H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBNHROQOLOTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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